p38 MAP Kinase Affinity vs. SB203580
Computational docking studies predict that 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid binds to p38 MAP kinase with a dissociation constant (Kd) of 12 nM [1]. In contrast, the widely used p38 inhibitor SB203580 exhibits an IC50 of 50 nM for p38α [2], and the unsubstituted core quinaldic acid shows no reported p38 inhibitory activity [3]. While Kd and IC50 are not directly interchangeable, the 12 nM value places this compound among high-affinity p38 binders and suggests it may serve as a structurally novel chemotype for p38-targeted probe development.
| Evidence Dimension | p38 MAP kinase target engagement |
|---|---|
| Target Compound Data | Kd = 12 nM (computational docking) |
| Comparator Or Baseline | SB203580: IC50 = 50 nM (SAPK2a/p38α); Quinaldic acid: no reported p38 activity |
| Quantified Difference | Approximately 4-fold lower Kd vs. SB203580 IC50; qualitative gain of p38 activity relative to quinaldic acid |
| Conditions | Computational docking simulation vs. in vitro kinase assay |
Why This Matters
This compound offers a distinct p38-binding chemotype with a quinoline-2-carboxylic acid core, enabling structure-activity relationship (SAR) exploration orthogonal to existing pyridinylimidazole inhibitors.
- [1] Kuujia. (n.d.). 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid (CAS 1255147-01-3). Computational docking Kd = 12 nM for p38 MAP kinase. View Source
- [2] Tocris Bioscience / Fisher Scientific. (n.d.). SB 203580. IC50 values are 50 and 500 nM for SAPK2a/p38 and SAPK2b/p38β2 respectively. View Source
- [3] PubChem. (2025). Quinaldic acid (CID 7124). Bioactivity summary; no p38 MAPK inhibition reported. View Source
